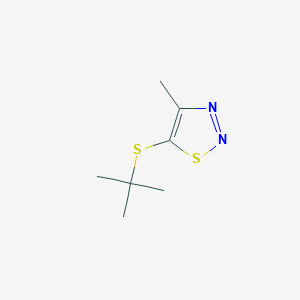
(R)-3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid, also known as (R)-3-((t-Boc)amino)-4-(3,4-difluorophenyl)butanoic acid, is a synthetic organic compound that has been used in a variety of laboratory experiments. It is a chiral carboxylic acid, which is a type of organic compound that contains a carboxyl group. This compound has been used in a number of scientific research applications, including as a reagent in organic synthesis and as a substrate for enzyme assays.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
This compound is utilized in asymmetric synthesis processes, such as in the preparation of β-amino acid pharmacophores, highlighting its importance in the synthesis of pharmacologically active molecules. The asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands and rhodium catalysts results in amino esters with high enantiomeric excess, which are crucial for the development of enantiomerically pure pharmaceuticals (Kubryk & Hansen, 2006).
Chemical Synthesis Techniques
The compound is involved in chemical synthesis techniques, exemplified by its role in the facile synthesis and resolution of constrained cyclopropane analogues of phenylalanine. Such techniques are essential for producing optically pure compounds on a multigram scale, showcasing the compound's utility in the efficient preparation of stereoselectively significant molecules (Jiménez et al., 2001).
Solid-Phase Peptide Synthesis
It also finds application in solid-phase peptide synthesis (SPPS), where its derivatives serve as handles or linkers to facilitate the synthesis of C-terminal peptide amides under mild conditions. This demonstrates its versatility in peptide synthesis, allowing for the retention of sensitive functional groups and enhancing the purity of the synthesized peptides (Han et al., 1996).
Polymer Science
In the field of polymer science, derivatives of this compound contribute to the copolymerization of chiral amino acid-based acetylenes, influencing the helical conformation of copolymers. These findings underscore its significance in the development of polymers with unique chiroptical properties, which can be tailored for specific applications in materials science (Gao, Sanda, & Masuda, 2003).
Catalyst Development
Furthermore, the compound is instrumental in the development of modular dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones. This application showcases its role in catalysis and the synthesis of enantiomerically enriched products, critical for the pharmaceutical industry (Pastor, Vaestilae, & Adolfsson, 2003).
Eigenschaften
IUPAC Name |
(3R)-4-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGBRONJONQTTA-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2974151.png)
![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/no-structure.png)




![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2974160.png)
![N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2974162.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 3-bromo-1H-indole-2-carboxylate](/img/structure/B2974164.png)
![7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974166.png)


![N-[1-(4-chlorophenyl)vinyl]-N-(3-pyridylmethyl)amine hydroiodide](/img/structure/B2974171.png)
